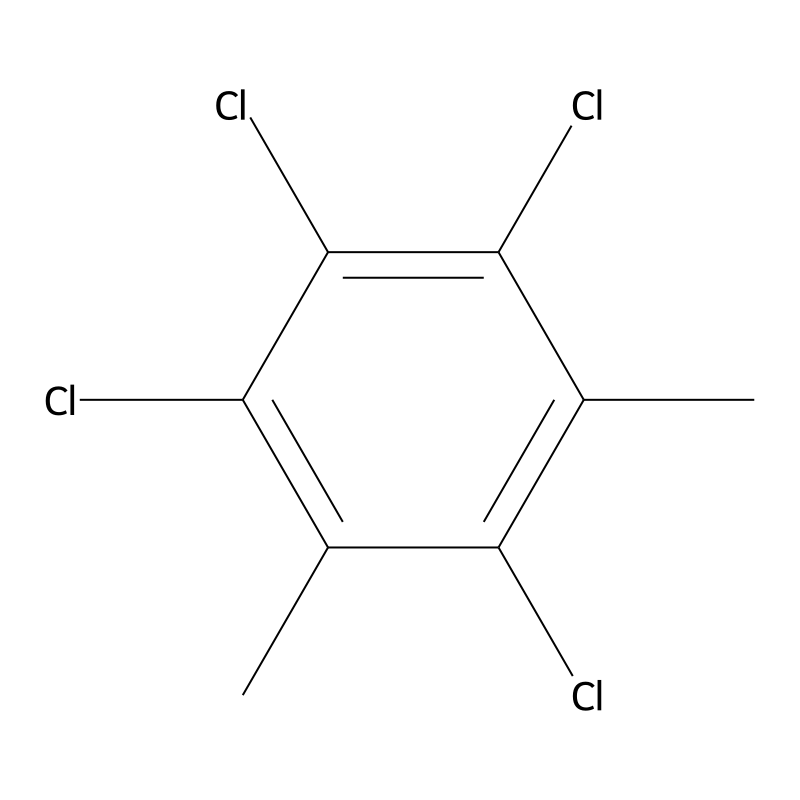Tetrachloro-m-xylene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Internal Standard in Environmental Analysis
TCMX is widely employed as an internal standard (IS) in environmental analysis, particularly for the quantification of organochlorides, a class of persistent organic pollutants (POPs) including pesticides, industrial chemicals, and unintentional byproducts.
As an IS, TCMX serves as a reference compound added to samples undergoing analysis. Its chemical and physical properties are similar to the target analytes, allowing for:
Correction for matrix effects
Environmental samples often contain complex matrices that can interfere with the analysis of target analytes. TCMX helps account for these matrix effects by experiencing similar interferences to the target analytes. By comparing the signal of the target analyte to the signal of the IS, researchers can compensate for these interferences and obtain more accurate results.
Quantification of target analytes
The known concentration of TCMX in the sample allows researchers to relate its instrumental response to the response of the target analytes. This enables the calculation of the concentration of the target analytes based on their response relative to the IS.
The selection of TCMX as an IS is often based on:
- Chemical similarity: TCMX shares similar chemical and physical properties with the target analytes, ensuring it experiences similar retention times and matrix effects.
- Peak resolution: TCMX exhibits a distinct peak in the instrumental response, allowing for clear separation from the peaks of target analytes and other sample components.
- Stability: TCMX is a relatively stable compound, minimizing the risk of degradation during sample preparation and analysis.
Other Research Applications
While its primary application lies in environmental analysis, TCMX has been explored in other research areas:
- Material science: Studies have investigated the potential use of TCMX as a flame retardant additive in polymers.
- Biomedical research: Preliminary research has explored the potential application of TCMX derivatives in medicinal chemistry. However, further research is needed to determine their efficacy and safety.
Tetrachloro-m-xylene, also known as tetrachlorometaxylene or TCMX, has the chemical formula C₈H₆Cl₄. It is derived from m-xylene by substituting four hydrogen atoms on the aromatic ring with chlorine atoms. The compound is typically synthesized through a ferric chloride-catalyzed reaction involving chlorine and m-xylene . Tetrachloro-m-xylene appears as a colorless to light yellow liquid and is characterized by its high volatility and flammability.
- Electrophilic Substitution: The chlorine atoms can undergo further substitution reactions under specific conditions, leading to the formation of other chlorinated derivatives.
- Nucleophilic Aromatic Substitution: In the presence of nucleophiles, tetrachloro-m-xylene can react to form products where the chlorine atoms are replaced by other functional groups .
The synthesis of tetrachloro-m-xylene typically involves:
- Chlorination of m-Xylene: The primary method is the chlorination of m-xylene using chlorine gas in the presence of a catalyst such as ferric chloride. This process replaces hydrogen atoms on the aromatic ring with chlorine atoms.
- Purification: The resulting product may require purification through distillation or recrystallization to remove unreacted materials and byproducts .
Tetrachloro-m-xylene serves several important functions:
- Analytical Chemistry: It is widely used as an internal standard in the analysis of organochlorides, particularly organochloride pesticides. Its stable properties make it suitable for quantitative analysis in various chemical assays .
- Research: It is utilized in laboratory settings for studying chlorinated organic compounds and their behavior in different environments.
Several compounds share structural similarities with tetrachloro-m-xylene, primarily due to their chlorinated aromatic nature. Here are some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Tetrachloro-o-xylene | C₈H₆Cl₄ | Different substitution pattern on the benzene ring |
| Pentachloro-m-xylene | C₈H₅Cl₅ | Contains five chlorine atoms |
| Dichloro-m-xylene | C₈H₈Cl₂ | Only two chlorine substitutions |
Uniqueness of Tetrachloro-m-xylene
Tetrachloro-m-xylene stands out due to its specific arrangement of chlorine atoms on the m-xylene backbone. This unique substitution pattern affects its reactivity and stability compared to other chlorinated xylenes. Its role as an internal standard in analytical chemistry further emphasizes its importance in scientific research.
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








